molecular formula C10H15N3O2 B15134997 1-Benzylguanidinium acetate

1-Benzylguanidinium acetate

Cat. No.: B15134997
M. Wt: 209.24 g/mol
InChI Key: VRRLMHJRNFXPRI-UHFFFAOYSA-N
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Description

1-Benzylguanidinium acetate is a chemical compound that has garnered attention due to its unique physical and chemical properties. It is known for its potential applications in various fields of research and industry. The compound consists of a guanidinium group attached to a benzyl group, with an acetate counterion. This structure imparts specific characteristics that make it valuable for scientific exploration.

Preparation Methods

The synthesis of 1-Benzylguanidinium acetate typically involves the reaction of benzylamine with an activated guanidine precursor. One common method includes the use of thiourea derivatives as guanidylating agents. The reaction proceeds through the formation of an intermediate, which is then deprotected to yield the desired guanidinium compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-Benzylguanidinium acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the guanidinium group to other functional groups.

    Substitution: The benzyl group can undergo substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-Benzylguanidinium acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzylguanidinium acetate involves its interaction with specific molecular targets. The guanidinium group is known for its high basicity and ability to form hydrogen bonds, which allows it to interact with biological molecules such as DNA and proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-Benzylguanidinium acetate can be compared to other guanidine derivatives, such as:

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

benzyl(carbamimidoyl)azanium;acetate

InChI

InChI=1S/C8H11N3.C2H4O2/c9-8(10)11-6-7-4-2-1-3-5-7;1-2(3)4/h1-5H,6H2,(H4,9,10,11);1H3,(H,3,4)

InChI Key

VRRLMHJRNFXPRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[O-].C1=CC=C(C=C1)C[NH2+]C(=N)N

Origin of Product

United States

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